molecular formula C12H17ClN4 B3088493 2-[(Piperidin-4-ylmethyl)-amino]-nicotinonitrile hydrochloride CAS No. 1185307-76-9

2-[(Piperidin-4-ylmethyl)-amino]-nicotinonitrile hydrochloride

Cat. No. B3088493
CAS RN: 1185307-76-9
M. Wt: 252.74 g/mol
InChI Key: TZSVCXMYRDXZDV-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Scientific Research Applications

Synthesis and Chemical Transformations

2-[(Piperidin-4-ylmethyl)-amino]-nicotinonitrile hydrochloride serves as a key intermediate in the synthesis of various heterocyclic compounds, demonstrating its versatility in organic synthesis. For instance, it has been utilized in the efficient synthesis of 8-amino-2,5-diaryl-1,9,9b-triazaphenalene-4-carbonitriles through base-catalyzed heteroaromatic annulations, resulting in moderate yields. This process further extends to the synthesis of diarylpyrimidin-4-yl acetonitriles and nicotinonitriles, showcasing the compound's adaptability in forming complex structures (R. Pratap et al., 2007).

Biological and Pharmacological Research

In the realm of pharmacological research, derivatives of 2-[(Piperidin-4-ylmethyl)-amino]-nicotinonitrile have been synthesized and evaluated as I kappaB kinase beta (IKK-beta) inhibitors. This research underscores the potential therapeutic applications of these compounds in treating inflammatory diseases. Notably, a specific derivative exhibited strong oral efficacy in in vivo anti-inflammatory assays, pointing to the compound's significant role in developing new anti-inflammatory agents (Murata Toshiki et al., 2004).

Antiproliferative Activities

Further demonstrating its utility in medicinal chemistry, derivatives of 2-[(Piperidin-4-ylmethyl)-amino]-nicotinonitrile have been explored for their antiproliferative activities against various cancer cell lines. One study focused on synthesizing and evaluating a novel class of 6-indolypyridine-3-carbonitrile derivatives for their antiproliferative effects, establishing a structure-activity relationship that could aid in the development of new cancer therapies (N. El-Sayed et al., 2014).

Contribution to Heterocyclic Chemistry

The compound's application extends to the synthesis of functionally substituted enamines and tetrahydroquinolinone and nicotinonitrile derivatives. This work not only expands the repertoire of heterocyclic compounds but also provides insights into novel rearrangement reactions and the potential for developing new chemical entities with various applications (M. Moustafa et al., 2011).

properties

IUPAC Name

2-(piperidin-4-ylmethylamino)pyridine-3-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4.ClH/c13-8-11-2-1-5-15-12(11)16-9-10-3-6-14-7-4-10;/h1-2,5,10,14H,3-4,6-7,9H2,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZSVCXMYRDXZDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CNC2=C(C=CC=N2)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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